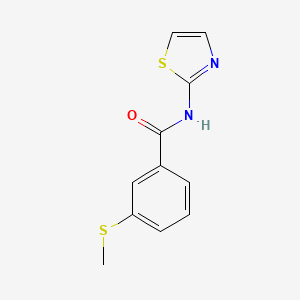
3-(methylthio)-N-(thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-N-(thiazol-2-yl)benzamide: is an organic compound that features a benzamide core substituted with a methylthio group at the 3-position and a thiazolyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylthio)-N-(thiazol-2-yl)benzamide typically involves the reaction of 3-(methylthio)benzoic acid with thiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The methylthio group in 3-(methylthio)-N-(thiazol-2-yl)benzamide can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thiazolyl group, yielding 3-(methylthio)benzamide.
Substitution: The thiazolyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-(methylthio)benzamide.
Substitution: Formation of various substituted benzamide derivatives.
科学的研究の応用
Chemistry: 3-(methylthio)-N-(thiazol-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 3-(methylthio)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzamide core can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
- 3-(methylthio)-N-(benzothiazol-2-yl)benzamide
- 3-(methylthio)-N-(thiazol-4-yl)benzamide
- 3-(methylthio)-N-(thiazol-5-yl)benzamide
Comparison:
- 3-(methylthio)-N-(benzothiazol-2-yl)benzamide: This compound has a benzothiazolyl group instead of a thiazolyl group, which may result in different biological activities and chemical reactivity.
- 3-(methylthio)-N-(thiazol-4-yl)benzamide: The position of the thiazolyl group can influence the compound’s binding affinity and specificity towards molecular targets.
- 3-(methylthio)-N-(thiazol-5-yl)benzamide: Similar to the previous compound, the position of the thiazolyl group affects the compound’s properties and potential applications.
特性
IUPAC Name |
3-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-15-9-4-2-3-8(7-9)10(14)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORSINDUAPSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)

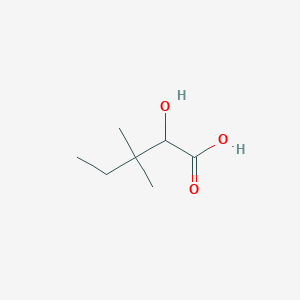


![ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate](/img/structure/B2470767.png)
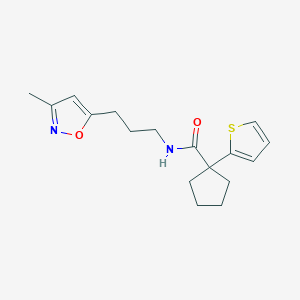
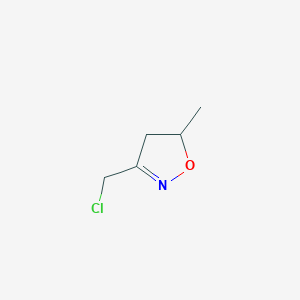
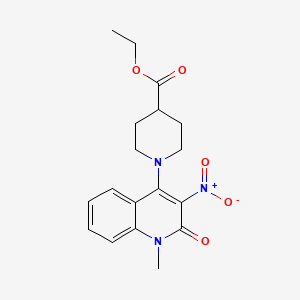

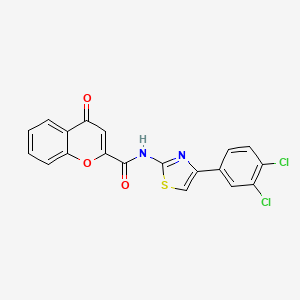
![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)
